molecular formula C15H19N3O7 B12096694 (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B12096694
M. Wt: 353.33 g/mol
InChI Key: KSOSHRILCLONAA-UHFFFAOYSA-N
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Description

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a complex organic compound that features a nitrophenyl group, an amino group, and a tert-butoxycarbonyl (Boc) protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe final step involves coupling the protected amino acid with the nitrophenyl group under specific reaction conditions, such as the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of new amide or ester compounds.

Scientific Research Applications

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitrophenyl group can participate in various chemical reactions, altering the activity of the target molecule. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with other molecules, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Nitrophenyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is unique due to its combination of a nitrophenyl group and a Boc-protected amino acid. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable building block in organic synthesis and drug development.

Properties

IUPAC Name

(2-nitrophenyl) 4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOSHRILCLONAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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